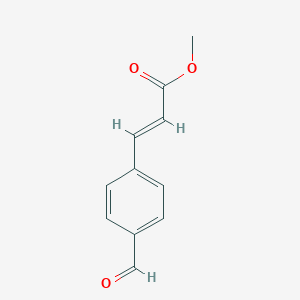

Methyl 3-(4-formylphenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXMLLMZXPRPNG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58045-41-3 | |

| Record name | methyl (2E)-3-(4-formylphenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-(4-formylphenyl)acrylate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₁H₁₀O₃, is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure incorporates an acrylate moiety, which is a versatile Michael acceptor and a dienophile, and a benzaldehyde group, which can undergo a wide range of chemical transformations such as reductive amination, oxidation, and olefination. This unique combination of reactive sites makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its synthesis and detailed characterization data.

Physicochemical Properties

This compound is typically a faint yellow powder or solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 58045-41-3 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][4][5] |

| Molecular Weight | 190.20 g/mol | [1][4] |

| Appearance | Faint yellow powder / Yellow solid | [1][3] |

| Melting Point | 79-84 °C | [3][6] |

| Purity | Typically ≥95% | [1][4][5] |

Synthesis Protocols

The synthesis of this compound can be effectively achieved through several established synthetic routes. The most prominent methods are the Heck reaction, which involves a palladium-catalyzed cross-coupling, and the Wittig reaction, a reliable method for alkene synthesis from carbonyls.

Synthesis via Heck Reaction

The Mizoroki-Heck reaction provides a direct route to this compound by coupling an aryl halide (e.g., 4-bromobenzaldehyde) with methyl acrylate.[7][8] This reaction is catalyzed by a palladium complex and typically requires a base to neutralize the hydrogen halide formed during the reaction.[7]

Experimental Protocol: Heck Reaction

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., triphenylphosphine, if not using a ligand-free protocol).

-

Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) and a base such as triethylamine (Et₃N, 1.5 mmol). Finally, add methyl acrylate (1.2 mmol) to the mixture.

-

Reaction Conditions: Purge the flask with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product.[9]

Synthesis via Wittig Reaction

The Wittig reaction is a highly efficient method for synthesizing alkenes from aldehydes or ketones.[10][11][12] In this case, terephthalaldehyde (4-formylbenzaldehyde) is reacted with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to stereoselectively form the (E)-alkene.[10]

Experimental Protocol: Wittig Reaction

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve terephthalaldehyde (1.0 mmol) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (10 mL).

-

Reagent Addition: To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 mmol) portion-wise while stirring at room temperature.

-

Reaction Conditions: Allow the reaction to stir at room temperature for 4-12 hours. The reaction is often accompanied by the formation of a white precipitate (triphenylphosphine oxide). Monitor the consumption of the aldehyde by TLC.

-

Work-up: Upon completion, reduce the solvent volume via rotary evaporation. Add a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter off the precipitate and wash with cold non-polar solvent. Concentrate the filtrate and purify the resulting crude solid by recrystallization or flash column chromatography to afford pure this compound.[13]

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR provides detailed information about the molecular structure. The spectrum of the target compound is characterized by signals corresponding to the aromatic, vinylic, methyl ester, and aldehyde protons.

Table 2: ¹H NMR Spectroscopic Data for (E)-Methyl 3-(4-formylphenyl)acrylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |

| 10.0 | Singlet (s) | - | 1H | Aldehyde (-CHO) | [3] |

| 7.89 | Doublet (d) | 8.4 | 2H | Aromatic (Ar-H) | [3] |

| 7.72 | Doublet (d) | 16.0 | 1H | Vinylic (=CH-) | [3] |

| 7.67 | Doublet (d) | 8.0 | 2H | Aromatic (Ar-H) | [3] |

| 6.55 | Doublet (d) | 16.0 | 1H | Vinylic (=CH-) | [3] |

| 3.82 | Singlet (s) | - | 3H | Methyl Ester (-OCH₃) | [3] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands for the aldehyde carbonyl, ester carbonyl, carbon-carbon double bond, and aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode | Reference(s) |

| ~3050 | Medium | Aromatic C-H | Stretch | [14] |

| ~2950 | Medium | Methyl C-H | Stretch | [15] |

| ~2820, ~2720 | Medium-Weak | Aldehyde C-H | Fermi Resonance | - |

| ~1725 | Strong | Ester C=O | Stretch | [14] |

| ~1700 | Strong | Aldehyde C=O | Stretch | - |

| ~1640 | Strong | Alkene C=C | Stretch | [16] |

| ~1600 | Medium | Aromatic C=C | Stretch | - |

| ~1250, ~1170 | Strong | Ester C-O | Stretch | [14] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data

| Parameter | Value | Reference(s) |

| Molecular Ion [M]⁺ | m/z ≈ 190.06 | [1][4] |

| Major Fragments (Predicted) | m/z 161 ([M-CHO]⁺) | - |

| m/z 159 ([M-OCH₃]⁺) | - | |

| m/z 131 ([M-COOCH₃]⁺) | - |

General Experimental & Purification Workflow

The overall process from synthesis to obtaining a pure, characterized product follows a standardized workflow in a synthetic chemistry laboratory.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. This compound , 95% , 7560-50-1 - CookeChem [cookechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. scribd.com [scribd.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

An In-depth Technical Guide to (E)-Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Methyl 3-(4-formylphenyl)acrylate is a bifunctional organic compound featuring both an α,β-unsaturated ester and an aromatic aldehyde. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry and materials science. Its reactivity allows for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, experimental protocols for its synthesis, and insights into its applications, with a focus on its emerging role in bioorthogonal catalysis for targeted drug delivery.

Chemical and Physical Properties

(E)-Methyl 3-(4-formylphenyl)acrylate is a pale yellow solid at room temperature. It is soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [1] |

| CAS Number | 58045-41-3 | [2] |

| Melting Point | 79-84 °C | [3][4] |

| Boiling Point | 334.1 °C at 760 mmHg | |

| Density | 1.15 g/cm³ | [2] |

| Appearance | Pale Yellow Solid | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Storage | Store at 2-8°C under an inert atmosphere |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-Methyl 3-(4-formylphenyl)acrylate provides characteristic signals confirming its structure. The spectrum was recorded on a 400 MHz instrument in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 10.02 | s | - | 1H | Aldehyde (-CHO) |

| 7.89 | d | 8.0 | 2H | Aromatic (ortho to -CHO) |

| 7.72 | d | 16.4 | 1H | Vinylic (=CH-Ar) |

| 7.67 | d | 8.0 | 2H | Aromatic (meta to -CHO) |

| 6.55 | d | 16.0 | 1H | Vinylic (=CH-CO) |

| 3.82 | s | - | 3H | Methyl (-OCH₃) |

Reference for ¹H NMR data:[3]

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde Carbonyl (-CHO) |

| ~167 | Ester Carbonyl (-COO-) |

| ~143 | Vinylic Carbon (=CH-Ar) |

| ~139 | Aromatic Carbon (ipso to -CHO) |

| ~135 | Aromatic Carbon (ipso to vinyl) |

| ~130 | Aromatic Carbon (ortho to -CHO) |

| ~128 | Aromatic Carbon (meta to -CHO) |

| ~120 | Vinylic Carbon (=CH-CO) |

| ~52 | Methyl Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

Specific IR spectral data for (E)-Methyl 3-(4-formylphenyl)acrylate is not detailed in the provided search results. However, based on its functional groups, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3050 | Aromatic/Vinylic C-H | Stretch |

| ~2950 | Aliphatic C-H (methyl) | Stretch |

| ~1720 | Ester C=O | Stretch |

| ~1690 | Aldehyde C=O | Stretch |

| ~1640 | C=C | Stretch |

| ~1600, ~1450 | Aromatic C=C | Stretch |

| ~1250, ~1170 | C-O (ester) | Stretch |

Mass Spectrometry

Detailed mass spectrometry data is not available in the provided search results. The expected molecular ion peak [M]⁺ would be at m/z = 190.06.

Experimental Protocols

Synthesis via Heck Reaction

(E)-Methyl 3-(4-formylphenyl)acrylate can be synthesized via a palladium-catalyzed Heck reaction between an aryl halide (e.g., 4-iodobenzaldehyde or 4-bromobenzaldehyde) and methyl acrylate.[5] The following is a representative protocol adapted from similar Heck reactions.[6][7][8]

Materials:

-

4-Iodobenzaldehyde

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-iodobenzaldehyde (1.0 mmol), palladium(II) acetate (2 mol%), and acetonitrile (5 mL).

-

Add methyl acrylate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield (E)-Methyl 3-(4-formylphenyl)acrylate.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of (E)-Methyl 3-(4-formylphenyl)acrylate.

Applications in Drug Development

Bioorthogonal Catalysis for Prodrug Activation

(E)-Methyl 3-(4-formylphenyl)acrylate and similar structures are being explored as components of prodrugs that can be activated in a targeted manner using bioorthogonal catalysis.[9][10][11][12] This approach aims to reduce the systemic toxicity of potent chemotherapeutic agents by ensuring they are only activated at the tumor site.

The core principle involves a palladium catalyst, often delivered via nanoparticles, that cleaves a protecting group from a non-toxic prodrug, releasing the active cytotoxic agent directly within the tumor microenvironment. The acrylate moiety in compounds like (E)-Methyl 3-(4-formylphenyl)acrylate can be part of a linker system that is cleaved by the palladium catalyst.

Signaling Pathway for Palladium-Mediated Prodrug Activation

Caption: Palladium-catalyzed bioorthogonal activation of a prodrug in the tumor microenvironment.

Safety and Handling

(E)-Methyl 3-(4-formylphenyl)acrylate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

(E)-Methyl 3-(4-formylphenyl)acrylate is a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical research. Its well-defined chemical and physical properties, coupled with its reactivity, make it a valuable building block for the development of novel compounds. The application of this and similar molecules in bioorthogonal catalysis for targeted cancer therapy represents an exciting and promising area of research that could lead to more effective and less toxic treatments. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In situ activation of therapeutics through bioorthogonal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Mediated Bioorthogonal System for Prodrug Activation of N-Benzylbenzamide-Containing Tubulin Polymerization Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Methyl 3-(4-formylphenyl)acrylate (CAS 58045-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-formylphenyl)acrylate, with the CAS number 58045-41-3, is a member of the cinnamic acid ester family. Cinnamic acid and its derivatives are a well-established class of compounds found in various natural sources and are recognized for their diverse range of biological activities. This technical guide provides a comprehensive overview of the currently available information on this compound, focusing on its chemical properties, potential synthetic routes, and areas where further research is critically needed. While this document aims to be a thorough resource, it is important to note a significant gap in the publicly available scientific literature regarding the specific biological activity and detailed experimental protocols for this particular compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and catalogues.

| Property | Value |

| CAS Number | 58045-41-3 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Physical Appearance | Faint yellow powder |

| Purity | Typically ≥95% |

Table 1: Physicochemical Properties of this compound

Synthesis Strategies

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this would likely involve the reaction of a 4-formylphenyl halide (e.g., 4-formylphenyl bromide or iodide) with methyl acrylate.

A general protocol for a Heck reaction of this type would involve:

-

Catalyst Activation: A palladium(II) precatalyst is often reduced in situ to the active palladium(0) species.

-

Reaction Setup: The aryl halide, methyl acrylate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., acetonitrile or DMF).

-

Reaction Execution: The mixture is heated under an inert atmosphere until the reaction is complete, which is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove the catalyst, and the product is extracted with an organic solvent. The crude product is then purified, usually by column chromatography.

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To synthesize this compound, 4-formylbenzaldehyde would be reacted with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate.

A general protocol for a Wittig reaction would entail:

-

Ylide Formation: The phosphorus ylide is typically prepared by treating the corresponding phosphonium salt with a base. For a stabilized ylide, a milder base can often be used.

-

Reaction Setup: 4-formylbenzaldehyde and the phosphorus ylide are dissolved in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reaction Execution: The reaction is stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The solvent is removed, and the crude product is purified to separate it from the triphenylphosphine oxide byproduct, often through crystallization or column chromatography.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases and literature has revealed a significant lack of information regarding the specific biological activity of this compound. While the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide array of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, no such data has been published for this particular molecule.

The structure-activity relationship (SAR) of cinnamic acid derivatives suggests that the nature and position of substituents on the phenyl ring can significantly influence their biological effects. The presence of the 4-formyl group on the phenyl ring of this compound provides a reactive site that could potentially interact with biological targets or serve as a handle for further chemical modification in drug discovery programs.

However, without any experimental data from biological assays, any discussion of its potential role in signaling pathways or its utility in drug development remains purely speculative.

Future Research Directions

The absence of biological data for this compound highlights a clear area for future research. Key investigations should include:

-

Synthesis and Characterization: Development and publication of a detailed, optimized, and scalable synthesis protocol.

-

Biological Screening: A broad-based biological screening of the compound against a variety of cell lines and enzymatic assays to identify any potential therapeutic activities. This could include, but is not limited to, assays for:

-

Anticancer activity

-

Antimicrobial (antibacterial and antifungal) activity

-

Anti-inflammatory activity

-

Enzyme inhibition (e.g., kinases, proteases)

-

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of a library of analogs with modifications to the formyl group and the methyl ester to establish a clear SAR.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved would be crucial.

Conclusion

This compound is a readily synthesizable organic compound belonging to the promising class of cinnamic acid esters. While its chemical properties are documented, there is a notable dearth of information regarding its biological activity and potential applications in drug development. This technical guide has summarized the available information and outlined plausible synthetic strategies. The lack of biological data presents a significant opportunity for researchers in medicinal chemistry and drug discovery to explore the potential of this compound and its derivatives. Further investigation is essential to unlock any therapeutic potential that this compound may hold.

"Methyl 3-(4-formylphenyl)acrylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Methyl 3-(4-formylphenyl)acrylate, a key intermediate in various synthetic applications.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing a cornerstone for its application in research and development.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃[1][2][3] |

| Molecular Weight | 190.20 g/mol [1][2] |

| Appearance | Faint yellow powder[1] |

| Purity | 95%[1][2][3] |

| CAS Number | 58045-41-3[1] |

Experimental Protocols

Determination of Molecular Weight and Formula:

The molecular weight and formula of this compound are determined through a combination of mass spectrometry and elemental analysis.

-

Mass Spectrometry:

-

A high-resolution mass spectrometer is utilized to determine the accurate mass of the molecular ion.

-

The resulting mass-to-charge ratio is used to deduce the elemental composition, which in turn confirms the molecular formula.

-

-

Elemental Analysis:

-

Combustion analysis is performed to ascertain the percentage composition of carbon, hydrogen, and oxygen.

-

These experimental percentages are compared with the theoretical percentages calculated from the proposed molecular formula to validate its accuracy.

-

Logical Relationships

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic and Synthetic Profile of Methyl 3-(4-formylphenyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-formylphenyl)acrylate, a valuable intermediate in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for (E)-Methyl 3-(4-formylphenyl)acrylate, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for (E)-Methyl 3-(4-formylphenyl)acrylate are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (E)-Methyl 3-(4-formylphenyl)acrylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.02 | s | 1H | Aldehyde (-CHO) | |

| 7.89 | d | 8.0 | 2H | Aromatic (Ar-H) |

| 7.72 | d | 16.4 | 1H | Vinylic (=CH) |

| 7.67 | d | 8.0 | 2H | Aromatic (Ar-H) |

| 6.55 | d | 16.0 | 1H | Vinylic (=CH) |

| 3.82 | s | 3H | Methyl (-OCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (E)-Methyl 3-(4-formylphenyl)acrylate

| Chemical Shift (δ, ppm) | Assignment |

| 191.5 | Aldehyde Carbonyl (C=O) |

| 166.8 | Ester Carbonyl (C=O) |

| 142.9 | Vinylic Carbon (=CH) |

| 139.5 | Aromatic Carbon (Ar-C) |

| 136.1 | Aromatic Carbon (Ar-C) |

| 130.3 | Aromatic Carbon (Ar-CH) |

| 128.6 | Aromatic Carbon (Ar-CH) |

| 121.2 | Vinylic Carbon (=CH) |

| 52.2 | Methyl Carbon (-OCH₃) |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for (E)-Methyl 3-(4-formylphenyl)acrylate are presented in Table 3.

Table 3: Characteristic IR Absorption Bands for (E)-Methyl 3-(4-formylphenyl)acrylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1715 | Strong | Ester C=O Stretch |

| ~1695 | Strong | Aldehyde C=O Stretch |

| ~1635 | Medium | C=C Stretch (Alkene) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1200, ~1170 | Strong | C-O Stretch (Ester) |

| ~825 | Strong | para-disubstituted Benzene C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The expected mass spectrometric data for (E)-Methyl 3-(4-formylphenyl)acrylate are summarized in Table 4.

Table 4: Mass Spectrometry Data for (E)-Methyl 3-(4-formylphenyl)acrylate

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 159 | [M - OCH₃]⁺ |

| 131 | [M - COOCH₃]⁺ |

| 103 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of (E)-Methyl 3-(4-formylphenyl)acrylate.

Synthesis: Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction

(E)-Methyl 3-(4-formylphenyl)acrylate can be synthesized via a palladium-catalyzed oxidative Heck reaction between 4-formylphenylboronic acid and methyl acrylate.

Materials:

-

4-formylphenylboronic acid

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetic anhydride (Ac₂O)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-formylphenylboronic acid (1.0 mmol) in DMF (5 mL) is added methyl acrylate (1.2 mmol), Pd(OAc)₂ (5 mol%), and TEMPO (0.2 mmol).

-

Acetic anhydride (2.0 mmol) is then added, and the reaction mixture is stirred at 80 °C under an air atmosphere for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-Methyl 3-(4-formylphenyl)acrylate as a yellow solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of (E)-Methyl 3-(4-formylphenyl)acrylate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments are recorded.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of (E)-Methyl 3-(4-formylphenyl)acrylate is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic analysis.

Technical Guide: Physicochemical Properties of Methyl 3-(4-formylphenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-formylphenyl)acrylate is a bifunctional organic molecule belonging to the cinnamate ester family. Its structure, featuring both an alpha,beta-unsaturated ester and an aromatic aldehyde, makes it a valuable intermediate in organic synthesis and a candidate for investigation in medicinal chemistry and materials science. The presence of these reactive functional groups necessitates a thorough understanding of its solubility and stability profiles to ensure its proper handling, formulation, and application in research and development.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific molecule, information on closely related compounds, such as methyl cinnamate, is included to provide valuable context and predictive insights. Detailed experimental protocols for determining these key physicochemical parameters are also presented to aid researchers in generating specific data for their applications.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | |

| Appearance | White to faint yellow crystalline solid | [1] |

| Melting Point | 33-38 °C (for Methyl Cinnamate) | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [2] |

Solubility Profile

Table 1: Qualitative and Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale/Notes |

| Water | Insoluble | The hydrophobic phenyl and methyl groups dominate the molecule's character. Similar to methyl cinnamate, which is insoluble in water.[1][3] |

| Methanol | Slightly Soluble | The aldehyde and ester groups can engage in hydrogen bonding with methanol.[1] |

| Ethanol | Soluble | Expected to be soluble, similar to methyl cinnamate.[1] |

| Chloroform | Slightly Soluble | Predicted based on data for methyl cinnamate.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions and purifications. |

| Ethyl Acetate | Soluble | A moderately polar solvent often used in chromatography for compounds of similar polarity. |

| Hexanes | Sparingly Soluble to Insoluble | The polarity of the aldehyde and ester groups will likely limit solubility in nonpolar aliphatic solvents. |

Stability Profile

The stability of this compound is influenced by its functional groups. The acrylate moiety can be susceptible to polymerization, especially at elevated temperatures or in the presence of light and radical initiators. The aldehyde group can be prone to oxidation to the corresponding carboxylic acid.

Table 2: Stability Considerations for this compound

| Condition | Stability Concern | Recommended Handling |

| Temperature | Potential for thermal degradation and polymerization. | Store at recommended 2-8°C. Avoid prolonged exposure to high temperatures.[2] |

| Light | The conjugated system may be susceptible to photodegradation or photo-induced polymerization. | Store in light-resistant containers. |

| pH | The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. | Avoid strongly acidic or basic aqueous solutions. Buffer solutions for analysis should be carefully chosen. |

| Oxidizing Agents | The aldehyde group can be readily oxidized to a carboxylic acid. | Avoid contact with strong oxidizing agents. Store under an inert atmosphere (e.g., nitrogen) to prevent air oxidation. |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting peak area versus concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration within the range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry (for UV-active solvents):

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of standard solutions at λmax.

-

Dilute the filtered saturated solution and measure its absorbance.

-

Calculate the solubility based on the calibration curve and dilution factor.

-

-

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating method is crucial for accurately quantifying the decrease of the active compound and the increase of degradation products over time.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent peak of this compound from potential degradation products.

-

A typical starting point would be a gradient elution from water/acetonitrile with a small amount of acid (e.g., 0.1% formic acid) on a C18 column.

-

Optimize the gradient, flow rate, and detection wavelength (monitoring at the λmax of the parent compound).

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before injection.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Dissolve a sample in a suitable solvent for analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Analysis of Stressed Samples:

-

Inject the stressed samples into the developed HPLC system.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can confirm this.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining solubility and assessing the stability of this compound.

Hypothetical Signaling Pathway

While no specific signaling pathway has been directly attributed to this compound, compounds containing the cinnamic acid scaffold have been shown to modulate inflammatory pathways. The following diagram illustrates a hypothetical pathway where a cinnamoyl derivative could inhibit the NF-κB signaling cascade, a key regulator of inflammation.

Caption: Hypothetical mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data remains limited, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers to determine these critical parameters for their specific needs. A thorough understanding and experimental validation of the solubility and stability are paramount for the successful application of this compound in drug discovery and development.

References

Biological activity of "Methyl 3-(4-formylphenyl)acrylate" derivatives

An In-depth Technical Guide to the Biological Activity of Methyl 3-(4-formylphenyl)acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. The document consolidates current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound belongs to the class of acrylate derivatives, which are recognized for their diverse pharmacological properties. The core structure, featuring a phenyl ring with a formyl group and an acrylate moiety, serves as a versatile scaffold for the synthesis of novel bioactive compounds. Research has primarily focused on exploring their potential as anticancer, anti-inflammatory, and antioxidant agents. This guide delves into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant biological activities across various assays. The following tables summarize the quantitative data from key studies, primarily focusing on their cytotoxic effects against cancer cell lines.

Anticancer Activity

The antiproliferative properties of acrylate derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Acrylate Derivative 5b | MCF-7 (Breast Carcinoma) | 5.12 | [1] |

| Acrylate Derivative 6a | MCF-7 (Breast Carcinoma) | 6.74 | [1] |

| Acrylate Derivative 6e | MCF-7 (Breast Carcinoma) | 2.57 | [1] |

| Acrylate Derivative 6f | MCF-7 (Breast Carcinoma) | 3.26 | [1] |

| Acrylate Derivative 6h | MCF-7 (Breast Carcinoma) | 7.08 | [1] |

| Methyl 3-(4-nitrophenyl)acrylate | P388 Murine Leukemia | 7.98 µg/mL | [2] |

| Methyl 3-(2-nitrophenyl)acrylate | P388 Murine Leukemia | 27.78 µg/mL | [2] |

| Acrylic Acid Derivative 4b | MDA-MB-231 | 3.24 | [3] |

Anti-inflammatory and Antioxidant Activities

While specific data for this compound derivatives is limited, related cinnamic acid and acrylate derivatives have shown potential in modulating inflammatory pathways and scavenging free radicals. For instance, a hybrid compound of ferulic acid (a cinnamic acid derivative) and esculetin demonstrated significant antioxidant activity with a scavenging concentration (SC50) value of 2.36 µg/mL in a DPPH assay[4]. Other studies have investigated the inhibition of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α)[5].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Acrylate Derivatives

A general method for synthesizing acrylate derivatives involves the reaction of a substituted benzaldehyde with an appropriate acetamido-acrylate in the presence of a base and a suitable solvent.

-

Reaction Setup: A mixture of the substituted benzaldehyde, N-acetylglycine, and a base such as sodium acetate in acetic anhydride is refluxed.

-

Work-up: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the desired acrylate derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry[1][3].

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve[2].

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol describes the measurement of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages (e.g., RAW 264.7).

-

Cell Stimulation: Macrophages are stimulated with LPS in the presence or absence of the test compounds.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[6].

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined[7].

Visualizations: Diagrams of Workflows and Pathways

General Workflow for Synthesis and Biological Evaluation

Caption: Workflow for synthesis and biological evaluation of derivatives.

Principle of the MTT Cytotoxicity Assay

Caption: Principle of the MTT assay for assessing cell viability.

Simplified LPS-Induced Inflammatory Signaling Pathway

Caption: Simplified signaling pathway of LPS-induced inflammation.

References

- 1. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Principles from Tamarix aphylla L.: A Bioassay-Guided Fractionation Study [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-(4-formylphenyl)acrylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-formylphenyl)acrylate, also known as Methyl (E)-p-formylcinnamate, is a bifunctional organic molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both an aldehyde and an α,β-unsaturated ester, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, photosensitizers, and dyes.[1] This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound. Furthermore, it explores the biological significance of the resulting molecular scaffolds, particularly stilbene derivatives, and their interaction with key signaling pathways.

Physicochemical Properties and Spectroscopic Data

This compound is a white to yellow solid with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . A summary of its key physical and spectroscopic properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | |

| Melting Point | 82-84 °C | [2] |

| Boiling Point | 334.1 ± 25.0 °C (Predicted) | |

| Appearance | White to yellow solid | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.02 (s, 1H), 7.89 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 16.4 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 6.55 (d, J = 16.0 Hz, 1H), 3.82 (s, 3H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 191.5, 166.7, 142.0, 139.5, 135.5, 130.3, 128.8, 123.8, 52.2 | [2] |

| HRMS (ESI+) | calcd for [C₁₁H₁₀O₃Na]⁺: 213.0522, found: 213.0521 | [2] |

Key Synthetic Applications and Experimental Protocols

The dual reactivity of this compound makes it a versatile substrate for a variety of important organic reactions. The aldehyde functionality readily participates in olefination reactions and condensations, while the acrylate moiety can be involved in coupling reactions.

Olefination Reactions: Synthesis of Stilbene Derivatives

The most prominent application of this compound is in the synthesis of stilbene derivatives, a class of compounds with significant biological activities.[3][4] This is typically achieved through Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert the aldehyde group into a carbon-carbon double bond.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphonium ylides.

Workflow for Wittig Reaction:

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Synthesis of Methyl (E)-3-(4-(2-phenylethenyl)phenyl)acrylate via Wittig Reaction

-

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add benzyltriphenylphosphonium chloride (1.2 equivalents) portion-wise under a nitrogen atmosphere.

-

Stir the resulting red-orange mixture at room temperature for 1 hour to generate the ylide.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.

-

| Reagent | Molar Ratio |

| This compound | 1.0 |

| Benzyltriphenylphosphonium chloride | 1.2 |

| Sodium Hydride (60%) | 1.2 |

| Product | Yield | Spectroscopic Data |

| Methyl (E)-3-(4-(2-phenylethenyl)phenyl)acrylate | ~70-85% | ¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J=16.0 Hz, 1H), 7.58 (d, J=8.4 Hz, 2H), 7.53 (d, J=7.2 Hz, 2H), 7.48 (d, J=8.4 Hz, 2H), 7.37 (t, J=7.6 Hz, 2H), 7.28 (t, J=7.2 Hz, 1H), 7.15 (s, 2H), 6.45 (d, J=16.0 Hz, 1H), 3.81 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 167.3, 144.5, 140.2, 137.3, 135.0, 129.2, 128.8, 128.2, 128.0, 127.1, 126.7, 118.3, 51.8. MS (ESI): m/z 267.10 [M+H]⁺. |

The HWE reaction, utilizing a phosphonate carbanion, is another powerful method for olefination and often provides excellent (E)-selectivity.

Workflow for HWE Reaction:

References

- 1. Inhibition of VEGF expression in cancer cells and endothelial cell differentiation by synthetic stilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 3-(4-formylphenyl)acrylate from 4-formylbenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-(4-formylphenyl)acrylate, a valuable building block in the development of pharmaceuticals and functional materials. The primary synthetic route detailed is the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high efficiency and stereoselectivity in forming (E)-alkenes. An alternative method, the Wittig reaction, is also discussed.

Introduction

This compound is a bifunctional molecule featuring both an α,β-unsaturated ester and an aldehyde. This unique combination of reactive groups makes it a versatile intermediate for a variety of chemical transformations, including but not limited to, Michael additions, Diels-Alder reactions, and further olefination or reductive amination at the formyl group. Its derivatives are of significant interest in medicinal chemistry and materials science. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for its preparation from readily available 4-formylbenzaldehyde.[1][2]

Key Synthetic Pathways

The synthesis of this compound from 4-formylbenzaldehyde is most effectively achieved through olefination reactions. The two principal methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction.[2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[2] Furthermore, the HWE reaction with stabilized phosphonates, such as trimethyl phosphonoacetate, typically yields the (E)-alkene with high stereoselectivity, which is often the desired isomer.[1]

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone to an alkene.[3] While a foundational method for C=C bond formation, the stereoselectivity can be influenced by the nature of the ylide and reaction conditions. For stabilized ylides, such as the one derived from methyl (triphenylphosphoranylidene)acetate, the (E)-isomer is predominantly formed.[3] A notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.

Data Presentation

The following tables summarize the key reagents and expected product characteristics for the synthesis of (E)-Methyl 3-(4-formylphenyl)acrylate.

Table 1: Reagents and Reaction Parameters for Horner-Wadsworth-Emmons Synthesis

| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Volume/Mass |

| 4-formylbenzaldehyde | 134.13 | 10 | 1.0 | 1.34 g |

| Trimethyl phosphonoacetate | 182.12 | 11 | 1.1 | 1.68 mL |

| Sodium Methoxide (25 wt% in MeOH) | 54.02 | 11 | 1.1 | 2.4 mL |

| Anhydrous Methanol | 32.04 | - | - | 10 mL |

| Product | ||||

| (E)-Methyl 3-(4-formylphenyl)acrylate | 190.19 | - | - | Theoretical Yield: 1.90 g |

Table 2: Characterization Data for (E)-Methyl 3-(4-formylphenyl)acrylate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | |

| Molecular Weight | 190.19 g/mol | |

| Physical State | Yellow Solid | [4] |

| Melting Point | 82-84 °C | [4] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ||

| 10.05 (s, 1H) | Aldehydic proton | |

| 7.92 (d, J=8.0 Hz, 2H) | Aromatic protons ortho to CHO | |

| 7.72 (d, J=16.0 Hz, 1H) | Vinylic proton β to CO₂Me | [4] |

| 7.67 (d, J=8.0 Hz, 2H) | Aromatic protons meta to CHO | [4] |

| 6.55 (d, J=16.0 Hz, 1H) | Vinylic proton α to CO₂Me | [4] |

| 3.82 (s, 3H) | Methyl ester protons | [4] |

Experimental Protocols

Primary Method: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from established procedures for the HWE reaction of aromatic aldehydes.

Materials and Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Rubber septum and needle

-

Syringe (1 mL and 5 mL)

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

-

4-formylbenzaldehyde

-

Trimethyl phosphonoacetate

-

Sodium methoxide (25 wt% solution in methanol)

-

Anhydrous Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 4-formylbenzaldehyde (1.34 g, 10 mmol).

-

Dissolve the aldehyde in 10 mL of anhydrous methanol.

-

In a separate, dry vial, prepare the phosphonate ylide. Add trimethyl phosphonoacetate (1.68 mL, 11 mmol) to 5 mL of anhydrous methanol.

-

To the stirred phosphonate solution, slowly add sodium methoxide solution (2.4 mL, 11 mmol) at room temperature. Stir for 10 minutes to ensure complete formation of the ylide.

-

Reaction: Slowly add the freshly prepared ylide solution to the stirred solution of 4-formylbenzaldehyde in the round-bottom flask over 10-15 minutes at room temperature.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-Methyl 3-(4-formylphenyl)acrylate as a yellow solid.[4]

Alternative Method: Wittig Reaction

This protocol provides a general procedure for the Wittig olefination of an aromatic aldehyde with a stabilized ylide.

Materials and Equipment:

-

As listed for the HWE reaction

-

Methyl (triphenylphosphoranylidene)acetate

-

Anhydrous Toluene or Dichloromethane

Procedure:

-

Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-formylbenzaldehyde (1.34 g, 10 mmol) in 20 mL of anhydrous toluene.

-

Add methyl (triphenylphosphoranylidene)acetate (3.68 g, 11 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Purification: The solvent is removed under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide. The crude product can be purified by trituration with a cold non-polar solvent (e.g., diethyl ether or hexane) to precipitate the triphenylphosphine oxide, followed by filtration. The filtrate is then concentrated.

-

Further purification can be achieved by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the experimental workflow for the Horner-Wadsworth-Emmons synthesis.

Caption: Horner-Wadsworth-Emmons reaction pathway.

Caption: Experimental workflow for HWE synthesis.

References

Application Notes and Protocols for the Synthesis of Methyl 3-(4-formylphenyl)acrylate via Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-(4-formylphenyl)acrylate, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of 4-bromobenzaldehyde and methyl acrylate.[1][2][3][4] This protocol outlines the reaction setup, execution, product isolation, and characterization. Additionally, a summary of various reported reaction conditions is presented in a tabular format for easy comparison and optimization. The document also includes diagrams illustrating the experimental workflow and the catalytic cycle of the Heck reaction.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5][6][7][8] This reaction has become indispensable in organic synthesis, including the preparation of fine chemicals and pharmaceutical intermediates.[7][9] this compound is a bifunctional molecule containing both an aldehyde and an acrylate moiety, making it a versatile precursor for the synthesis of more complex molecules. The protocol described herein provides a reliable method for its preparation on a laboratory scale.

Data Presentation: Comparison of Heck Reaction Protocols

The following table summarizes various conditions reported in the literature for Heck reactions involving aryl halides and acrylates, providing a basis for optimization of the synthesis of this compound.

| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] (1.4) | K2CO3 (2.0) | DMF | 100 | 20 | >98 | [9] |

| Aryl halide | Olefin | Pd-complex 6 (2.0) | K2CO3 (2.0) | DMF | 60 | 12 | High | [10] |

| Iodobenzene | Methyl acrylate | Supported Pd | Et3N / Na2CO3 | NMP | Not specified | Not specified | High | [11] |

| 4-Bromoacetophenone | Styrene | Pd(OAc)2 (1.0) / Ligand (2.0) | K2CO3 (2.0) | DMF/H2O | 80 | 4 | Good | [12] |

| 4-Bromobenzaldehyde | n-Butyl acrylate | Dendritic Pd-biscarbene (0.006) | N(n-Bu)3 | Toluene | 110 | 1 | >95 | [2] |

Experimental Protocol

Materials and Methods

Reagents:

-

4-Bromobenzaldehyde

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri-o-tolylphosphine (P(o-tol)3)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates

Reaction Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri-o-tolylphosphine (0.04 equiv).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

-

To the stirred solution, add potassium carbonate (2.0 equiv) followed by methyl acrylate (1.2 equiv).

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Heck Reaction Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note and Protocol: Purification of Methyl 3-(4-formylphenyl)acrylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Methyl 3-(4-formylphenyl)acrylate using normal-phase column chromatography. This compound is a valuable intermediate in organic synthesis, and its purity is critical for subsequent reactions. The following application note outlines the physicochemical properties of the target compound, a step-by-step experimental protocol for purification, and guidelines for optimizing the separation process.

Introduction

This compound is an organic compound featuring both an aldehyde and a methyl acrylate functional group. This bifunctionality makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Column chromatography is a standard and effective method for purifying moderately polar organic compounds like this, separating the desired product from unreacted starting materials and reaction byproducts.[1][2][3] The protocol described here employs silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these characteristics is essential for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (E)-methyl 3-(4-formylphenyl)acrylate | [4] |

| CAS Number | 58045-41-3 | [5] |

| Molecular Formula | C₁₁H₁₀O₃ | [5] |

| Molecular Weight | 190.20 g/mol | [5] |

| Appearance | Faint yellow powder / Yellow solid | [5][6] |

| Melting Point | 79-84 °C | [4][6] |

| Polarity | Moderately polar | Inferred from structure |

Experimental Protocol: Column Chromatography

This protocol details the purification of crude this compound using silica gel column chromatography. The procedure is divided into three main stages: optimization via Thin Layer Chromatography (TLC), column preparation and sample loading, and elution and fraction analysis.

Materials and Equipment

Table 2: Materials and Reagents

| Material/Reagent | Grade/Specification |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase Solvents | n-Hexane (Hex), Ethyl Acetate (EtOAc) |

| Sample | Crude this compound |

| Other | Dichloromethane (DCM), Cotton or Glass Wool, Sand (washed) |

Table 3: Equipment

| Equipment |

| Glass chromatography column with stopcock |

| Collection vessels (test tubes or flasks) |

| TLC plates (silica gel coated) |

| TLC developing chamber |

| UV lamp (254 nm) |

| Rotary evaporator |

| Beakers, Erlenmeyer flasks, funnels |

| Pipettes and bulbs |

Stage 1: Mobile Phase Optimization using TLC

Achieving optimal separation requires selecting a mobile phase that provides a suitable retention factor (Rf) for the target compound. The goal is an Rf value between 0.3 and 0.4, which typically ensures good separation from impurities.[7][8]

-

Prepare a Sample Solution: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

-

Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.

-

Develop the Plate: Prepare a series of eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) in separate TLC chambers. Place the spotted TLC plate into one of the chambers and allow the solvent front to travel up the plate.

-

Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

-

Calculate Rf and Select System: Calculate the Rf value for the product spot in each solvent system. Select the system that gives the desired Rf of ~0.3-0.4.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Stage 2: Column Preparation and Sample Loading

Proper packing of the column is crucial to prevent channeling and ensure high resolution.[1] Dry loading is the recommended method for applying the sample, as it generally leads to sharper bands and better separation.[7][8]

Workflow for Column Preparation and Loading

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-(4-formylphenyl)acrylate

Introduction

Methyl 3-(4-formylphenyl)acrylate is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and materials. Its structure, featuring both an acrylate and an aldehyde functional group, allows for a wide range of subsequent chemical transformations. The successful scale-up of its synthesis is crucial for ensuring a reliable and cost-effective supply for research and development as well as commercial production. These application notes provide detailed protocols for two common and effective methods for the synthesis of this compound on a larger scale: the Heck-Mizoroki reaction and the Wittig reaction.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃[1] |

| Molecular Weight | 190.20 g/mol [1] |

| Appearance | Faint yellow powder[1] |

| Purity | Typically >95%[1][2] |

| Melting Point | 79-82 °C[3] |

| CAS Number | 58045-41-3[1][2] |

Method 1: Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for carbon-carbon bond formation, specifically for the vinylation of aryl halides.[4] This method is widely used in industrial processes due to its efficiency and functional group tolerance.[4]

Reaction Scheme: